molecular formula C26H16BrN5O3S B12121506 1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- CAS No. 610261-35-3

1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-

Cat. No.: B12121506
CAS No.: 610261-35-3
M. Wt: 558.4 g/mol
InChI Key: ZTGSEALYZTZYKB-UHFFFAOYSA-N
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Description

1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- is a complex organic compound that belongs to the class of benzotriazinones. This compound is characterized by its unique structure, which includes a benzotriazinone core, a bromophenyl group, and an imidazole ring. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

  • Formation of the benzotriazinone core through cyclization reactions.
  • Introduction of the bromophenyl group via electrophilic aromatic substitution.
  • Coupling of the imidazole ring through nucleophilic substitution or cross-coupling reactions.
  • Final assembly of the compound through thiolation and methylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up of the reaction conditions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzotriazinones and imidazoles.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to biological effects.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: A simpler analog without the additional functional groups.

    4-Bromophenyl derivatives: Compounds with similar bromophenyl groups but different core structures.

    Imidazole derivatives: Compounds with imidazole rings but different substituents.

Uniqueness

The uniqueness of 1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]- lies in its combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.

Properties

CAS No.

610261-35-3

Molecular Formula

C26H16BrN5O3S

Molecular Weight

558.4 g/mol

IUPAC Name

3-[[1-(4-bromophenyl)-4-(2-oxochromen-3-yl)imidazol-2-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C26H16BrN5O3S/c27-17-9-11-18(12-10-17)31-14-22(20-13-16-5-1-4-8-23(16)35-25(20)34)28-26(31)36-15-32-24(33)19-6-2-3-7-21(19)29-30-32/h1-14H,15H2

InChI Key

ZTGSEALYZTZYKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=N3)SCN4C(=O)C5=CC=CC=C5N=N4)C6=CC=C(C=C6)Br

Origin of Product

United States

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